2-Bromo-3-(cyclopropylmethoxy)pyridine

Vue d'ensemble

Description

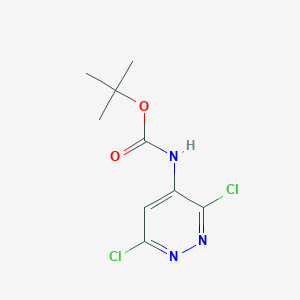

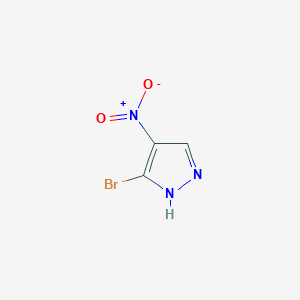

“2-Bromo-3-cyclopropylmethoxy-pyridine” is a chemical compound with the molecular formula C9H10BrNO . It is used in the preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-cyclopropylmethoxy-pyridine” can be represented by the InChI code: 1S/C9H10BrNO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 .Physical and Chemical Properties Analysis

“2-Bromo-3-cyclopropylmethoxy-pyridine” is a liquid at room temperature . It has a molecular weight of 228.09 g/mol .Applications De Recherche Scientifique

Synthesis and Biological Evaluation of Acyclic Pyridine C-Nucleosides

This study involves the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine and its evaluation against a series of tumor-cell lines and a variety of viruses. It was found to have no marked biological activity. This research indicates the exploration of bromo-substituted pyridine compounds in anticancer and antiviral domains (J. V. Hemel et al., 1994).

Antibacterial Activity of 4-Pyrrolidin-3-cyanopyridine Derivatives

The study discusses the synthesis of new cyanopyridine derivatives, including 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. The derivatives were evaluated for their antimicrobial activity against various bacteria, with some showing significant inhibitory effects (A. Bogdanowicz et al., 2013).

Luminescent Properties of Palladium and Iridium Pyridine Complexes

This research explores cyclopalladated and cyclometalated complexes involving 2-(4-bromophenyl)pyridine. The study highlights their luminescent properties and application in oxidation/Suzuki coupling reactions, showcasing the potential of bromo-substituted pyridine in advanced material science (Chen Xu et al., 2014).

Synthesis of Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine for Alkaloid Variolin B

This study involves the synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives starting from 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine. The research contributes to the synthesis of natural alkaloid variolin B, highlighting the significance of bromo-substituted pyridines in synthesizing complex natural products (A. Baeza et al., 2010).

Spectroscopic Studies of 5-Bromo-2-(trifluoromethyl)pyridine

The study focuses on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, using techniques like FT-IR, NMR, and density functional theory (DFT). It also investigates its non-linear optical properties and antimicrobial activities, indicating its potential in material science and microbiology (H. Vural & M. Kara, 2017).

Safety and Hazards

The safety information for “2-Bromo-3-cyclopropylmethoxy-pyridine” indicates that it is a hazardous substance. The hazard statements include H302, H312, H315, H319, H332, H335, which correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, 2-Bromo-3-cyclopropylmethoxy-pyridine likely acts as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group (2-Bromo-3-cyclopropylmethoxy-pyridine) to a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the synthesis of complex organic compounds .

Result of Action

As a reagent in SM cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2-Bromo-3-cyclopropylmethoxy-pyridine can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The organoboron reagents used in these reactions are relatively stable, readily prepared, and generally environmentally benign .

Analyse Biochimique

Molecular Mechanism

At the molecular level, 2-Bromo-3-cyclopropylmethoxy-pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in changes in gene expression, as the inhibition of kinases can affect downstream signaling pathways that regulate gene transcription.

Temporal Effects in Laboratory Settings

The effects of 2-Bromo-3-cyclopropylmethoxy-pyridine change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 2-Bromo-3-cyclopropylmethoxy-pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of 2-Bromo-3-cyclopropylmethoxy-pyridine vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses can lead to toxicity, affecting the liver and kidneys in animal models.

Metabolic Pathways

2-Bromo-3-cyclopropylmethoxy-pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways . These interactions can affect metabolic flux and the levels of key metabolites.

Transport and Distribution

The transport and distribution of 2-Bromo-3-cyclopropylmethoxy-pyridine within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, it can bind to proteins that facilitate its distribution to various cellular compartments.

Subcellular Localization

The subcellular localization of 2-Bromo-3-cyclopropylmethoxy-pyridine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression.

Propriétés

IUPAC Name |

2-bromo-3-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVJETWNRRHOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Benzyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1374881.png)

![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)

![ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B1374888.png)